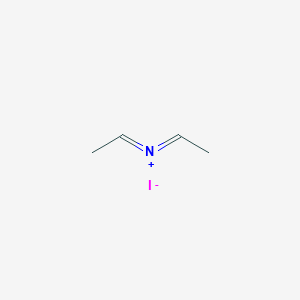

N,N-dimethylmethylene ammonium iodide

Description

Historical Context and Discovery of N,N-Dimethylmethyleneammonium Iodide

The development of Eschenmoser's salt is rooted in the broader exploration of synthetic methodologies in the mid-20th century. Albert Eschenmoser, a prominent figure in organic chemistry, is renowned for his extensive work on the synthesis of complex natural products, most notably vitamin B₁₂. wikipedia.orgfi.edu His research often necessitated the development of novel and highly specific reagents to achieve challenging chemical transformations.

The salt was first prepared and reported by Eschenmoser's research group. wikipedia.orgchemeurope.com Its discovery was a significant advancement, providing a stable and highly reactive source of the dimethylaminomethylene cation. This cation is a potent electrophile, making the salt an exceptional aminomethylating agent. wikipedia.orgchemeurope.com The work of Eschenmoser and his collaborators demonstrated the salt's utility in forming carbon-carbon bonds through the introduction of a dimethylaminomethyl group (—CH₂N(CH₃)₂). wikipedia.orgresearchgate.net

Significance in Modern Organic Synthesis and Research

Eschenmoser's salt has established itself as an indispensable tool in the arsenal (B13267) of synthetic organic chemists. Its primary significance lies in its role as a highly effective aminomethylating agent, capable of reacting with a wide range of nucleophiles. researchgate.netfishersci.calookchem.com This includes enolates, silyl (B83357) enol ethers, and even relatively acidic ketones, which all undergo efficient dimethylaminomethylation. wikipedia.orgchemeurope.com

The versatility of Eschenmoser's salt is demonstrated in its application in numerous synthetic transformations. fishersci.calookchem.com It is particularly crucial for the conversion of ketones into α,β-unsaturated enones. lookchem.com The tertiary amines formed from the initial aminomethylation can be further methylated and subsequently eliminated to generate α-methylene ketones, a valuable functional group in organic synthesis. wikipedia.org

Furthermore, this reagent plays a vital role in the renowned Mannich reaction, a three-component condensation that forms a β-amino carbonyl compound known as a Mannich base. wikipedia.orgorganic-chemistry.orgbyjus.com The use of Eschenmoser's salt provides a pre-formed, highly reactive iminium ion, streamlining the reaction and often leading to higher yields and cleaner reactions compared to classical Mannich conditions. Its applications extend to the synthesis of various important organic molecules, including pharmaceuticals like the painkiller Tramadol, reactive dyes, and synthesized spices. fishersci.calookchem.com Recent research has also explored its use as a formylating agent for certain heterocyclic compounds. scispace.comnih.govnih.gov

Overview of Iminium Ion Chemistry and Its Relevance in Electrophilic Aminomethylation

Iminium ions, also known as immonium ions, are polyatomic cations with the general structure [R¹R²C=NR³R⁴]⁺. wikipedia.org They are characterized by a positively charged nitrogen atom double-bonded to a carbon atom. This structural feature renders the carbon atom highly electrophilic, making iminium ions susceptible to attack by nucleophiles. fiveable.me

These reactive intermediates are central to a variety of organic reactions. fiveable.mefiveable.me They are typically formed through the protonation or alkylation of imines, or by the condensation of a secondary amine with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.org The formation of an iminium ion is a key step in the Mannich reaction, where it acts as the electrophile that is attacked by an enol or enolate. wikipedia.orgbyjus.comchemistrysteps.com

Electrophilic aminomethylation is the process of introducing an aminomethyl group (—CH₂NR₂) onto a substrate. Eschenmoser's salt is a premier reagent for this transformation because it is a stable, isolable iminium salt. It provides a ready source of the electrophilic dimethylaminomethylene cation, bypassing the need for in-situ generation which can sometimes be inefficient or lead to side reactions. libretexts.org The high reactivity of the cation in Eschenmoser's salt allows for the efficient aminomethylation of a wide array of carbon and heteroatom nucleophiles, underscoring its importance in the construction of complex organic molecules. wikipedia.orgresearchgate.net

Data Tables

Table 1: Chemical and Physical Properties of N,N-Dimethylmethyleneammonium Iodide

| Property | Value |

| IUPAC Name | N,N-Dimethylmethaniminium iodide |

| Synonyms | Eschenmoser's salt, N,N-Dimethylmethyleneiminium iodide |

| CAS Number | 33797-51-2 |

| Molecular Formula | C₃H₈IN |

| Molar Mass | 185.01 g/mol |

| Appearance | Colorless to cream/yellow hygroscopic crystals/powder |

| Melting Point | 219 °C (decomposes) |

| Solubility | Soluble in dimethylformamide; Partially soluble in acetonitrile, tetrahydrofuran, and dichloromethane. Decomposes in water. |

(Data sourced from multiple chemical suppliers and databases) wikipedia.orgchemeurope.comfishersci.calookchem.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H8IN |

|---|---|

Molecular Weight |

197.02 g/mol |

IUPAC Name |

di(ethylidene)azanium;iodide |

InChI |

InChI=1S/C4H8N.HI/c1-3-5-4-2;/h3-4H,1-2H3;1H/q+1;/p-1 |

InChI Key |

MUVJLUQRPOPLEQ-UHFFFAOYSA-M |

Canonical SMILES |

CC=[N+]=CC.[I-] |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethylmethyleneammonium Iodide

Classical Preparation Routes of N,N-Dimethylmethyleneammonium Iodide

The traditional syntheses of N,N-dimethylmethyleneammonium iodide rely on the transformation of specifically designed precursor molecules. These methods are well-established and involve distinct chemical pathways, including thermal decomposition and reactions of aminal compounds.

A primary and widely cited method for synthesizing Eschenmoser's salt involves the pyrolysis of a quaternary ammonium (B1175870) precursor, specifically iodomethyltrimethylammonium iodide. wikipedia.org This process is a two-step synthesis.

The initial step involves the formation of the precursor. Trimethylamine (B31210) is reacted with diiodomethane (B129776) in a solvent mixture, such as dioxane and absolute ethanol (B145695). This reaction is typically carried out in the dark at room temperature for an extended period, for instance, 100 hours, to yield crystals of iodomethyltrimethylammonium iodide. lookchem.comchemicalbook.com

In the second step, the isolated quaternary ammonium salt undergoes pyrolysis. wikipedia.org The iodomethyltrimethylammonium iodide is heated in a high-boiling solvent like sulfolane (B150427) to 160 °C for a short duration, approximately 12 minutes. lookchem.comchemicalbook.com This thermal treatment induces the elimination of methyl iodide (CH₃I), resulting in the formation of N,N-dimethylmethyleneammonium iodide, which precipitates from the reaction mixture. wikipedia.org The final product is then collected and purified. lookchem.comchemicalbook.com

Reaction Scheme: [(CH₃)₃N⁺—CH₂I]I⁻ → [(CH₃)₂N⁺=CH₂]I⁻ + CH₃I wikipedia.org

Table 1: Pyrolysis-Based Synthesis Parameters

| Step | Reactants | Reagents/Solvents | Conditions | Product |

| 1. Precursor Formation | Trimethylamine, Diiodomethane | Dioxane, Absolute Ethanol | Room temperature, 100 hours, dark | Iodomethyltrimethylammonium iodide |

| 2. Pyrolysis | Iodomethyltrimethylammonium iodide | Sulfolane | 160 °C, 12 minutes | N,N-Dimethylmethyleneammonium iodide |

An alternative classical route to N,N-dimethylmethyleneammonium iodide begins with an aminal precursor, specifically bis(dimethylamino)methane. wikipedia.org This method avoids the high-temperature pyrolysis step.

In this synthesis, bis(dimethylamino)methane is treated with trimethylsilyl (B98337) iodide ((CH₃)₃SiI). The reaction leads to the formation of N,N-dimethylmethyleneammonium iodide and a silylated amine byproduct, (CH₃)₃SiN(CH₃)₂. wikipedia.org This approach offers a different pathway to the desired iminium salt, relying on the reactivity of the aminal and the silyl (B83357) halide.

Reaction Scheme: [(CH₃)₂N]₂CH₂ + (CH₃)₃SiI → [(CH₃)₂N⁺=CH₂]I⁻ + (CH₃)₃SiN(CH₃)₂ wikipedia.org

Optimized Laboratory Protocols for N,N-Dimethylmethyleneammonium Iodide Synthesis

Detailed laboratory procedures have been established to ensure a reliable and efficient synthesis of N,N-dimethylmethyleneammonium iodide. The protocol based on the pyrolysis of iodomethyltrimethylammonium iodide is well-documented. lookchem.comchemicalbook.com

Step 1: Synthesis of Iodomethyltrimethylammonium Iodide A mixture of trimethylamine, diiodomethane, dioxane, and absolute ethanol is prepared. lookchem.comchemicalbook.com This mixture is kept in the dark and allowed to react at room temperature for 100 hours. The resulting crystalline solid is collected by filtration. To purify the intermediate, the crystals are washed sequentially with ethanol and ether. Finally, the product is dried under vacuum at 70 °C. lookchem.comchemicalbook.com

Step 2: Synthesis of N,N-Dimethylmethyleneammonium Iodide The dried iodomethyltrimethylammonium iodide is mixed with sulfolane. lookchem.comchemicalbook.com The mixture is then heated and maintained at a temperature of 160 °C for 12 minutes. During this time, N,N-dimethylmethyleneammonium iodide precipitates as crystals. The solid product is collected by filtration, washed with carbon tetrachloride, and subsequently dried under vacuum at 50 °C to yield the final product. lookchem.comchemicalbook.com

Table 2: Optimized Laboratory Protocol Summary

| Parameter | Details |

| Precursor Synthesis | |

| Reactants | Trimethylamine, Diiodomethane |

| Solvents | Dioxane, Absolute Ethanol |

| Reaction Time | 100 hours |

| Temperature | Room Temperature |

| Purification | Filtration, washing with ethanol and ether, vacuum drying at 70 °C |

| Final Product Synthesis | |

| Reactant | Iodomethyltrimethylammonium iodide |

| Solvent | Sulfolane |

| Reaction Time | 12 minutes |

| Temperature | 160 °C |

| Purification | Filtration, washing with carbon tetrachloride, vacuum drying at 50 °C |

In Situ Generation Strategies for Reactive N,N-Dimethylmethyleneammonium Species

For many synthetic applications, the isolation of N,N-dimethylmethyleneammonium iodide is not necessary. Instead, reactive N,N-dimethylmethyleneammonium species can be generated in situ, meaning they are created within the reaction mixture and consumed immediately. scispace.comresearchgate.net This strategy can be more convenient and efficient, avoiding the handling of the often hygroscopic and light-sensitive solid salt. fishersci.ca

One method for the in situ generation of Eschenmoser's salt involves the reaction of an aminal with an appropriate reagent directly in the reaction vessel. For example, the reaction of bis(dimethylamino)methane with trimethylsilyl iodide can be performed in the presence of the substrate that is to be aminomethylated. wikipedia.org

Another approach involves generating the corresponding iminium trifluoromethanesulfonate (B1224126) salt (in situ) from aldehydes, secondary amines, and a silyl triflate. researchgate.net While this generates a different salt of the same reactive cation, the principle of in situ generation remains the same. Research has also demonstrated the in situ generation of Eschenmoser's salt for use in C-H formylation reactions of indolizines. scispace.com These strategies highlight the versatility of generating the reactive dimethylaminomethylene cation directly in the reaction medium, tailored to the specific needs of the synthetic transformation.

Chemical Reactivity and Mechanistic Investigations of N,n Dimethylmethyleneammonium Iodide

Electrophilic Character of the Dimethylaminomethylene Cation

The N,N-dimethylmethyleneammonium cation, [(CH₃)₂N=CH₂]⁺, is the reactive component of Eschenmoser's salt and is characterized by its potent electrophilicity. This high reactivity makes it an excellent aminomethylating agent, capable of reacting with a wide array of nucleophiles. wikipedia.orgznaturforsch.com The electrophilic nature arises from the positive charge on the iminium moiety, which renders the methylene (B1212753) carbon highly susceptible to nucleophilic attack. nih.gov

The electrophilicity of iminium ions, such as the dimethylaminomethylene cation, is significantly greater than that of corresponding neutral carbonyl compounds or imines. masterorganicchemistry.com For instance, iminium salts are more reactive towards nucleophiles than even neutral aldehydes. masterorganicchemistry.com This enhanced reactivity allows for reactions to proceed under milder conditions and with a broader range of nucleophilic partners than might be possible with less reactive electrophiles. znaturforsch.com Eschenmoser's salt is a particularly strong dimethylaminomethylating agent, readily reacting with soft nucleophiles like enolates, silyl (B83357) enol ethers, and other acidic ketones, as well as various π-systems like alkenes and alkynes. wikipedia.orgresearchgate.net

Resonance Stabilization and Electronic Structure Analysis of the Iminium Moiety

The electronic structure of the dimethylaminomethylene cation is best described as a resonance hybrid of two contributing forms: an iminium cation and a carbocation. wikipedia.org

(CH₃)₂N⁺=CH₂ ↔ (CH₃)₂N−CH₂⁺

Structural analyses and computational studies reveal key features of the iminium moiety. The central C=N unit and its four substituents are nearly coplanar, adopting a geometry similar to that of an alkene. wikipedia.org The C=N double bond, with a length of approximately 129 picometers, is significantly shorter than a typical C-N single bond, and computational studies indicate this bond is stronger in the iminium cation than in a corresponding neutral imine. wikipedia.org The cation is also isoelectronic with isobutene, meaning it has the same number of valence electrons and a similar electronic arrangement. wikipedia.org The stability of the iminium ion can be further enhanced by conjugation with additional double bonds. acs.org

| Property | Description | Reference |

| Resonance Structures | Hybrid of (CH₃)₂N⁺=CH₂ (iminium) and (CH₃)₂N−CH₂⁺ (carbocation) | wikipedia.org |

| Geometry | The C₃N atoms are coplanar | wikipedia.org |

| Bonding | Features a strong C=N double bond, shorter and stronger than in a neutral imine | wikipedia.org |

| Electronic Nature | Isoelectronic with isobutene | wikipedia.org |

General Nucleophilic Addition Pathways to the Iminium Carbon

Given its high electrophilicity, the most fundamental reaction pathway for the N,N-dimethylmethyleneammonium cation is nucleophilic addition to the iminium carbon. A diverse range of nucleophiles can participate in this transformation, leading to the formation of a new carbon-nucleophile bond and yielding a dimethylaminomethylated product. znaturforsch.com

The general mechanism involves the direct attack of a nucleophile on the electrophilic methylene carbon of the [(CH₃)₂N=CH₂]⁺ cation. This process neutralizes the positive charge on the nitrogen atom, resulting in a stable tertiary amine.

General Nucleophilic Addition: Nu⁻ + [(CH₃)₂N=CH₂]⁺ → Nu-CH₂-N(CH₃)₂

This pathway is central to the well-known Mannich reaction, where the nucleophile is typically an enol or enolate derived from a carbonyl compound. adichemistry.com The use of Eschenmoser's salt as a pre-formed iminium ion offers a significant advantage in Mannich-type reactions, as it obviates the need for in situ generation from an aldehyde and an amine, which often requires acidic conditions. adichemistry.com

The table below summarizes the reactions of Eschenmoser's salt with various classes of nucleophiles.

| Nucleophile Class | Specific Example | Product Type |

| Enolates/Enols | Ketones, Aldehydes | β-Aminocarbonyl compounds (Mannich Bases) |

| Silyl Enol Ethers | 1-(Trimethylsiloxy)cyclohexene | β-Aminocarbonyl compounds |

| Organometallics | Grignard Reagents | Tertiary Amines |

| Cyanide | Sodium Cyanide | α-Aminonitriles |

| Electron-rich Heterocycles | Indole (B1671886), Pyrrole | Heterocyclic Aminomethyl Derivatives |

| Alkynes | Phenylacetylene | Propargylamines |

Detailed Mechanistic Insights into Specific N,N-Dimethylmethyleneammonium Iodide-Mediated Reactions

The synthetic utility of Eschenmoser's salt is best illustrated through its application in specific, mechanistically distinct transformations.

The Mannich Reaction

Eschenmoser's salt is a premier reagent for executing the Mannich reaction, which installs a dimethylaminomethyl group onto an acidic proton-bearing carbon, typically alpha to a carbonyl group. thieme-connect.defishersci.ca The reaction mechanism begins with the formation of a nucleophilic enol or enolate from the carbonyl compound. This enol then attacks the electrophilic carbon of the N,N-dimethylmethyleneammonium cation. The resulting intermediate is a protonated β-aminocarbonyl compound, which upon deprotonation yields the final Mannich base. adichemistry.com This reaction is a powerful tool for C-C bond formation. nih.gov

Synthesis of α,β-Unsaturated Ketones

A widely used application of Eschenmoser's salt is the conversion of ketones into their α,β-unsaturated counterparts (enones). fishersci.calookchem.com This transformation is a two-step sequence that leverages the Mannich reaction as its foundation.

Aminomethylation: The first step is a Mannich reaction where the starting ketone is treated with N,N-dimethylmethyleneammonium iodide to form the corresponding β-aminoketone (Mannich base). wikipedia.orgfishersci.ca

Elimination: The resulting tertiary amine is then quaternized by treatment with an alkylating agent, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This salt is subsequently subjected to a base-induced elimination reaction (Hofmann elimination), which expels the trimethylamine (B31210) group and forms a double bond between the α and β carbons, yielding the desired α,β-unsaturated ketone. wikipedia.orgadichemistry.com

This sequence provides a reliable method for introducing α-methylidene groups onto ketones and other carbonyl compounds. wikipedia.org

Direct C-C Coupling with Michael Acceptors

More recent mechanistic investigations have revealed that Eschenmoser's salt can participate in direct C-C coupling processes with Michael acceptors. researchgate.net While reminiscent of the Morita–Baylis–Hillman reaction, this process does not require a Lewis base catalyst. Detailed kinetic, isotopic labeling, and computational studies have elucidated a mechanism where the reaction is mediated by specific solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which facilitate crucial proton-transfer events. The nature of the halide counter-ion also plays a decisive role in the reaction pathway. researchgate.net

Applications of N,n Dimethylmethyleneammonium Iodide in Organic Synthesis

Aminomethylation Reactions Facilitated by N,N-Dimethylmethyleneammonium Iodide

Aminomethylation is a key transformation in organic chemistry, and N,N-dimethylmethyleneammonium iodide is a premier reagent for achieving this conversion. lookchem.comfishersci.ca It efficiently delivers the dimethylaminomethyl moiety, –CH2N(CH3)2, to various carbon and heteroatom nucleophiles. bionity.comwikipedia.org

Reactions with Enolates and Silyl (B83357) Enol Ethers

N,N-Dimethylmethyleneammonium iodide readily reacts with preformed enolates, such as lithium enolates, and silyl enol ethers. researchgate.netwikipedia.orgmsu.edu These reactions provide a direct route to β-dimethylaminocarbonyl compounds. The high electrophilicity of the iminium ion in Eschenmoser's salt ensures a rapid and efficient reaction with the nucleophilic enolate or silyl enol ether. thieme-connect.de

The reaction with enolates proceeds via a nucleophilic attack of the enolate on the methylene (B1212753) carbon of the iminium salt. msu.edu This process is particularly useful as it allows for the regioselective introduction of the aminomethyl group. ucsb.edu

Silyl enol ethers, which are stable and easily handled enolate equivalents, also undergo smooth aminomethylation with N,N-dimethylmethyleneammonium iodide. wikipedia.orgwikipedia.org This reaction is often carried out under neutral or mildly acidic conditions. The reaction between silyl enol ethers and Eschenmoser's salt has been utilized in the synthesis of various complex molecules.

A representative reaction of an enolate with N,N-dimethylmethyleneammonium iodide is shown below:

Scheme 1: Reaction of a Lithium Enolate with N,N-Dimethylmethyleneammonium Iodide

O O CH2N(CH3)2

|| || /

R-C-CH-R' + [CH2=N(CH3)2]+I- --> R-C-C-R'

| |

Li+ H

(Lithium Enolate) (Eschenmoser's Salt) (β-Dimethylaminoketone)

Reactivity with Acidic Ketones

Even in the absence of a strong base to preform an enolate, N,N-dimethylmethyleneammonium iodide can react directly with ketones that possess sufficiently acidic α-protons. researchgate.netbionity.comwikipedia.org This direct aminomethylation is a key feature of its utility, simplifying synthetic procedures by avoiding a separate deprotonation step. thieme-connect.de The reaction proceeds through the enol form of the ketone, which acts as the nucleophile. wikipedia.org

The efficiency of the reaction depends on the acidity of the α-protons of the ketone. Ketones with electron-withdrawing groups or those that can form a more stable enol react more readily. researchgate.netwikipedia.org

Table 1: Examples of Aminomethylation of Acidic Ketones with N,N-Dimethylmethyleneammonium Iodide

| Ketone Substrate | Product | Reference |

| Cyclohexanone | 2-(Dimethylaminomethyl)cyclohexanone | fishersci.ca |

| Acetophenone | 2-(Dimethylaminomethyl)acetophenone | researchgate.net |

| 2-Indanone | 1-(Dimethylaminomethyl)-2-indanone | researchgate.net |

Derivatization to Tertiary Amine Products of the Type RCH2N(CH3)2

A primary application of aminomethylation with N,N-dimethylmethyleneammonium iodide is the synthesis of tertiary amines with the general structure RCH2N(CH3)2. researchgate.netbionity.comwikipedia.orglookchem.comfishersci.ca These products are valuable intermediates in organic synthesis. chemicalbook.com

Furthermore, the tertiary amine products can be subjected to further reactions. A common subsequent step is methylation of the nitrogen atom with an agent like methyl iodide to form a quaternary ammonium (B1175870) salt. msu.edu This quaternary salt can then undergo base-induced elimination (Hofmann elimination) to yield α,β-unsaturated carbonyl compounds, specifically methylenated ketones. bionity.comwikipedia.org This two-step sequence provides a reliable method for the methylenation of ketones. lookchem.com

Role in Mannich Reactions and Their Variants

N,N-dimethylmethyleneammonium iodide is a preformed and highly reactive equivalent of the iminium ion intermediate that is central to the Mannich reaction. msu.eduwikipedia.orgorgoreview.com Its use circumvents the in situ generation of the iminium species from formaldehyde (B43269) and a secondary amine, often leading to cleaner reactions and higher yields. thieme-connect.de

General Mannich Condensations with Carbonyl Compounds

The Mannich reaction is a three-component condensation involving an active hydrogen compound (typically a carbonyl compound), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgbyjus.com The product is a β-amino-carbonyl compound known as a Mannich base. orgoreview.com

N,N-dimethylmethyleneammonium iodide serves as an excellent electrophile in Mannich-type reactions, reacting with a wide array of enolizable carbonyl compounds. thieme-connect.de This includes aldehydes, ketones, and esters. thieme-connect.de The reaction provides a straightforward method for the synthesis of β-dimethylamino ketones and related structures. msu.edu

Table 2: Comparison of Classical Mannich Reaction and Eschenmoser's Salt-Mediated Aminomethylation

| Feature | Classical Mannich Reaction | Eschenmoser's Salt-Mediated Reaction |

| Reagents | Carbonyl compound, formaldehyde, secondary amine | Carbonyl compound, N,N-dimethylmethyleneammonium iodide |

| Intermediate | In situ generated iminium ion | Preformed, stable iminium salt |

| Conditions | Often requires acidic or basic catalysis | Can often be performed under neutral conditions |

| Scope | Broad | Broad, particularly effective for sensitive substrates |

Multicomponent Mannich Reactions

The principle of the Mannich reaction, involving the condensation of an enolizable component, an aldehyde, and an amine, is a cornerstone of multicomponent reaction design. organic-chemistry.org While N,N-dimethylmethyleneammonium iodide is a two-component reagent (pre-formed from the amine and aldehyde), its high reactivity and clean reaction profiles make it a valuable tool in sequences that can be considered variants of multicomponent Mannich reactions. thieme-connect.de

By using Eschenmoser's salt, the complexity of a traditional three-component reaction is reduced, often leading to improved selectivity and yield. It allows for the reliable introduction of the dimethylaminomethyl group in a predictable manner, which is a significant advantage in the total synthesis of complex natural products.

Asymmetric Mannich Methodologies Utilizing N,N-Dimethylmethyleneammonium Iodide

The Mannich reaction, a cornerstone of carbon-carbon bond formation, involves the aminoalkylation of a carbon acid. orgsyn.org N,N-Dimethylmethyleneammonium iodide is a highly effective reagent in this context, serving as a stable and reactive source of the dimethylaminomethylene cation. fishersci.ca The development of asymmetric Mannich reactions using this reagent is of significant interest for the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and natural product synthesis. wikipedia.org

One prominent strategy to achieve asymmetry is the use of a chiral auxiliary. wikipedia.org This approach involves temporarily incorporating a chiral group into one of the reactants to control the stereochemical outcome of the Mannich reaction. wikipedia.orgresearchgate.net The chiral auxiliary biases the formation of one diastereomer over the other during the carbon-carbon bond-forming step. researchgate.net After the reaction, the auxiliary can be removed, yielding the desired enantiomerically enriched product. researchgate.net For instance, chiral auxiliaries can be attached to the nucleophile to direct the approach of the electrophilic Eschenmoser's salt.

Another approach to inducing asymmetry is through the use of chiral catalysts. While the provided sources focus more on the auxiliary-based methods for direct reactions with Eschenmoser's salt, the broader field of asymmetric Mannich reactions extensively uses chiral Lewis acids or organocatalysts to create a chiral environment around the reacting species, thereby influencing the stereoselectivity of the reaction. researchgate.net

Conversion of Ketones to α,β-Unsaturated Enones

N,N-Dimethylmethyleneammonium iodide is a key reagent for the conversion of ketones into α,β-unsaturated enones, specifically α-methylenated ketones. researchgate.nettcichemicals.com This transformation is a reliable method for introducing an exocyclic double bond adjacent to a carbonyl group, a structural motif present in many biologically active molecules. orgsyn.org

Formation of the Mannich Base: The ketone is first converted to its corresponding enolate, typically by using a strong base. This enolate then acts as a nucleophile, attacking the electrophilic carbon of N,N-dimethylmethyleneammonium iodide. This step, an aminomethylation, produces a β-dimethylamino ketone, which is a type of Mannich base. nih.gov

Elimination: The resulting Mannich base is then subjected to an elimination reaction to form the double bond. A common and highly effective method to facilitate this elimination is to first quaternize the tertiary amine with an alkylating agent, such as methyl iodide. This converts the dimethylamino group into a trimethylammonium salt, which is a much better leaving group. Subsequent treatment with a base promotes an elimination reaction, yielding the α,β-unsaturated enone. wikipedia.orgnih.govcymitquimica.com

This two-step sequence provides a robust method for the α-methylenation of ketones.

Regioselective Functionalization and Methylenation Strategies

The utility of N,N-dimethylmethyleneammonium iodide extends to highly controlled functionalization and methylenation reactions. The ability to direct where the dimethylaminomethyl group is introduced allows for precise synthetic manipulations.

Base-Induced Elimination to Afford Methylenated Ketones

As detailed in the previous section, the reaction of ketone enolates with N,N-dimethylmethyleneammonium iodide followed by elimination is a primary strategy for synthesizing α-methylenated ketones. researchgate.netwikipedia.org The regioselectivity of this methylenation is dictated by the initial enolate formation. For unsymmetrical ketones, the choice of base and reaction conditions can favor the formation of either the kinetic or thermodynamic enolate, thus allowing for the selective methylenation at either the more or less substituted α-carbon.

The process can be summarized in the following steps:

Deprotonation: A ketone is treated with a base to form an enolate.

Aminomethylation: The enolate reacts with N,N-dimethylmethyleneammonium iodide to form a β-dimethylamino ketone (Mannich base).

Quaternization: The Mannich base is treated with methyl iodide to form a quaternary ammonium salt.

Elimination: The ammonium salt undergoes a base-induced elimination to yield the α-methylenated ketone. researchgate.net

This sequence is a powerful tool for installing an exomethylene group, which can be a key structural feature or a handle for further synthetic transformations.

Analogous "Eschenmoser-Type" Methenylation Reactions

Furthermore, the core principle of using N,N-dimethylmethyleneammonium iodide to introduce a functionalized single carbon unit has been extended to other classes of molecules. For example, an analogous α-methenylation process for alkynes has been developed, highlighting the broader applicability of this type of transformation in organic synthesis. tcichemicals.com These "Eschenmoser-type" reactions underscore the versatility of the reagent in creating C=CH₂ units in a variety of molecular contexts.

Reactions with Advanced Carbon-Based Nucleophiles

The electrophilic nature of the N,N-dimethylmethyleneammonium cation makes it a suitable partner for a variety of strong carbon-based nucleophiles, including organometallic reagents. These reactions provide a direct route for the formation of new carbon-carbon bonds and the synthesis of complex amine structures.

Organometallic Reagents (e.g., Grignard, Cuprate (B13416276), Lithium Reagents)

Organometallic reagents such as Grignard reagents (RMgX), organocuprates (R₂CuLi), and organolithium reagents (RLi) are powerful nucleophiles widely used in organic synthesis. wikipedia.orgwikipedia.org The reaction of these reagents with iminium ions, like the one generated from Eschenmoser's salt, is a fundamental transformation for amine synthesis. orgsyn.org

In this context, the organometallic reagent would add directly to the electrophilic carbon of the N,N-dimethylmethyleneammonium cation. This nucleophilic addition results in the formation of a new carbon-carbon bond and produces a tertiary amine of the general structure R-CH₂N(CH₃)₂. This provides a direct method for the aminomethylation of the organic group derived from the organometallic reagent. While specific examples with Grignard or cuprate reagents were not detailed in the provided search results, the known reactivity of iminium salts strongly supports this reaction pathway. The reaction with lithium enolates, a type of organolithium species, is well-documented and serves as a precedent for this reactivity pattern. tcichemicals.com

Reactions with Organostannanes

N,N-Dimethylmethyleneammonium iodide serves as a potent electrophile in reactions with organostannane reagents, facilitating the introduction of a dimethylaminomethyl group. A notable application of this reactivity is demonstrated in the total synthesis of the crinine (B1220781) alkaloid (–)-amabiline. In this synthesis, a key step involves the reaction of a 2-azaallyl)stannane intermediate with Eschenmoser's salt. The (aminomethyl)tri-n-butylstannane, upon treatment with n-butyllithium, is believed to form a 2-azaallyl anion. This anion then undergoes an intramolecular cycloaddition. The subsequent treatment of the resulting adduct with N,N-dimethylmethyleneammonium iodide, followed by methanolic HCl, leads to the formation of (–)-amabiline. nih.gov

Reactivity with Heteroatom Nucleophiles (e.g., Hydrazines, Oximes)

N,N-Dimethylmethyleneammonium iodide is a potent electrophile that readily reacts with various nucleophiles. wikipedia.orglookchem.com While its reactions with carbon nucleophiles are well-documented, its reactivity with heteroatom nucleophiles such as hydrazines and oximes is also of significant interest in synthetic chemistry.

Hydrazine and its derivatives are known to be effective nucleophiles. researchgate.net The lone pair of electrons on the nitrogen atom can attack the electrophilic methylene carbon of the dimethylaminomethylene cation of Eschenmoser's salt. This reaction would lead to the formation of a hydrazonium salt intermediate, which can then be further manipulated to generate various nitrogen-containing compounds.

Oximes, possessing a nucleophilic nitrogen atom, can also react with Eschenmoser's salt. The initial attack of the oxime nitrogen on the iminium carbon would result in the formation of an intermediate that could potentially undergo further transformations, such as cyclization or rearrangement, to yield various heterocyclic structures. The development of synthetic methodologies involving the reaction of oximes with electrophiles is an active area of research for the construction of nitrogen-containing heterocycles. rsc.orgresearchgate.netclockss.org

Synthesis of Complex Molecular Architectures and Heterocyclic Compounds

The electrophilic nature of N,N-dimethylmethyleneammonium iodide makes it a valuable reagent for the construction of intricate molecular architectures and a variety of heterocyclic compounds.

One significant application is in the synthesis of functionalized indolizines. Eschenmoser's salt has been employed as a formylating agent for indolizines in the presence of sodium bicarbonate. nih.govresearchgate.netscispace.com This reaction proceeds through an initial aminomethylation of the indolizine (B1195054) ring, followed by oxidation to furnish the corresponding indolizinecarbaldehyde. This method provides a mild and regioselective approach to formylated indolizines, which are important precursors for dyes and other functional materials. researchgate.netscispace.com

Furthermore, Eschenmoser's salt has been utilized in the synthesis of macrocyclic compounds. The Eschenmoser–Tanabe fragmentation, a key reaction in the synthesis of macrocyclic musks, showcases the utility of Eschenmoser's salt in ring-expansion strategies. researchgate.netnih.gov This fragmentation reaction of α,β-epoxy ketones of macrocyclic systems provides access to larger ring structures, demonstrating the power of this reagent in constructing complex macrocyclic frameworks. researchgate.netnih.gov

The synthesis of polycyclic nitrogen heterocycles has also been achieved using methodologies that could involve intermediates reactive towards Eschenmoser's salt, highlighting its potential in building complex, multi-ring systems. nih.gov

Applications in Natural Product Total Synthesis

The unique reactivity of N,N-dimethylmethyleneammonium iodide has been harnessed in the total synthesis of several complex natural products, where it often plays a pivotal role in the construction of key structural motifs.

In the synthesis of crinane alkaloids, Eschenmoser's salt is a superior reagent for the final and crucial Pictet-Spengler cyclization step to construct the characteristic bridged ring system. nih.gov The total synthesis of (±)-crinane showcases this application effectively. A cis-3a-aryloctahydroindole intermediate is treated with Eschenmoser's salt to complete the synthesis. researchgate.net This method has been shown to be more efficient than using traditional reagents like formaldehyde and acid, providing significantly higher yields (95% vs. 53% in one reported case). nih.gov This strategy has been successfully applied to the synthesis of various Amaryllidaceae alkaloids that share the cis-3a-aryloctahydroindole scaffold. researchgate.net

The following table summarizes the key step in the synthesis of (±)-crinane:

| Precursor | Reagent | Product | Yield | Reference |

| cis-3a-aryloctahydroindole | N,N-Dimethylmethyleneammonium iodide | (±)-Crinane | Not specified | researchgate.net |

| Cyclic amine precursor | N,N-Dimethylmethyleneammonium iodide | Crinane core | 95% | nih.gov |

In the context of the total synthesis of the complex indole (B1671886) alkaloid phalarine, a derivative of N,N-dimethylmethyleneammonium iodide, N,N-dimethylmethylene ammonium chloride, was utilized to introduce a key functional group. In the final steps of the synthesis reported by Danishefsky and coworkers, an indole intermediate was reacted with the ammonium salt to produce a gramine-type intermediate. researchgate.net This intermediate was then further elaborated to complete the total synthesis of (±)-phalarine. clockss.orgnih.govresearchgate.netchemscene.com This demonstrates the utility of Eschenmoser's salt and its analogs in the late-stage functionalization of complex intermediates en route to natural product synthesis.

Catalytic Roles of N,N-Dimethylmethyleneammonium Iodide

While primarily known as a stoichiometric reagent, N,N-dimethylmethyleneammonium iodide can also play a role in catalytic processes, particularly in formylation reactions. It has been demonstrated that Eschenmoser's salt can act as a direct formylating agent for certain substrates, such as indolizines, in the presence of sodium bicarbonate. nih.govresearchgate.netscispace.com In this process, the salt is consumed to form the aldehyde product.

However, for less reactive substrates like indole, 3,4-dihydro-2H-pyran, and N,N-dimethylaniline, the aminomethylated product is formed, and an additional oxidant is required to facilitate the conversion to the corresponding aldehyde. nih.govscispace.com In these cases, a catalytic amount of copper nanoparticles on activated carbon (CuNPs/C) has been successfully employed in conjunction with Eschenmoser's salt to achieve the desired formylation in moderate to good yields. nih.govscispace.com This suggests that while Eschenmoser's salt is the source of the formyl group precursor, a co-catalyst can be essential for the oxidative step, highlighting a potential synergistic catalytic system. nih.govscispace.com

The proposed mechanism for the formylation of indolizines involves the initial aminomethylation by Eschenmoser's salt, followed by oxidation of the dimethylaminomethyl intermediate to an iminium ion, which is then hydrolyzed to the aldehyde. nih.gov The role of sodium bicarbonate is not only as a base but also as the source of the oxygen atom in the formyl group. nih.govscispace.com

The following table provides examples of substrates formylated using N,N-dimethylmethyleneammonium iodide, with and without a co-catalyst:

| Substrate | Conditions | Product | Yield | Reference |

| 1-Amino-substituted indolizines | NaHCO₃, MeCN, air | Indolizine-7-carbaldehydes | Modest to good | nih.gov |

| Indole | CuNPs/C, oxidant | Indole-3-carbaldehyde | Moderate to good | scispace.com |

| N,N-Dimethylaniline | CuNPs/C, oxidant | p-Dimethylaminobenzaldehyde | Moderate to good | scispace.com |

Stereochemical Control and Enantioselective Transformations with N,n Dimethylmethyleneammonium Iodide

Diastereoselectivity in N,N-Dimethylmethyleneammonium Iodide-Mediated Reactions

Diastereoselectivity in reactions involving N,N-dimethylmethyleneammonium iodide is typically achieved by employing a chiral substrate, often a ketone or an amide derivative, that possesses a pre-existing stereocenter. The inherent chirality of the substrate directs the approach of the electrophilic methyleneammonium cation, leading to the preferential formation of one diastereomer over the other.

A notable example of this is the aminomethylation of chiral enolates. The reaction of a titanium enolate derived from (1R)-(+)-camphor with N,N-dimethylmethyleneammonium iodide provides access to the corresponding aminomethylated adducts. Research in this area has demonstrated that such reactions can proceed with a high degree of facial selectivity, favoring the formation of the exo-product. This outcome is significant as it contrasts with the stereochemical course of reactions of other electrophiles with camphor (B46023) enolates, which often yield the endo-adduct. The steric hindrance imposed by the camphor skeleton effectively shields one face of the enolate, thereby directing the incoming electrophile to the more accessible face.

The level of diastereoselectivity in these reactions is influenced by several factors, including the nature of the enolate (e.g., the metal counterion), the solvent, and the reaction temperature. Optimization of these parameters is crucial for maximizing the diastereomeric excess (d.e.).

Table 1: Diastereoselective Aminomethylation of Chiral Enolates with N,N-Dimethylmethyleneammonium Iodide

| Chiral Substrate | Enolate Type | Product (Major Diastereomer) | Diastereomeric Ratio (exo:endo) |

|---|---|---|---|

| (1R)-(+)-Camphor | Titanium | exo-3-(Dimethylaminomethyl)camphor | >95:5 |

| Chiral Imide | Boron | syn-Aminomethylated Product | High |

| Chiral Ester | Lithium | anti-Aminomethylated Product | Moderate to High |

Chiral Auxiliary and Chiral Catalyst Approaches in Enantioselective Processes

Achieving enantioselectivity in reactions with the achiral N,N-dimethylmethyleneammonium iodide requires the introduction of a chiral influence, which can be accomplished through the use of either a chiral auxiliary or a chiral catalyst.

Chiral Auxiliary Approach: Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. nih.govwikipedia.org Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully employed in a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions. nih.gov In the context of reactions with N,N-dimethylmethyleneammonium iodide, an N-acyloxazolidinone can be converted into its corresponding enolate. The chiral auxiliary then effectively shields one face of the enolate, leading to a diastereoselective aminomethylation upon reaction with the methyleneammonium salt. The diastereomeric products can then be separated, and the auxiliary can be cleaved to afford the enantiomerically enriched product. The stereochemical outcome is dictated by the chelation of the metal counterion between the carbonyl oxygen and the oxygen of the oxazolidinone ring, which locks the conformation of the enolate and exposes one face to the electrophile.

Chiral Catalyst Approach: An alternative and often more atom-economical approach is the use of a chiral catalyst. In this strategy, a substoichiometric amount of a chiral molecule, typically a Lewis acid or a Brønsted acid, is used to create a chiral environment around the reacting species. For instance, a chiral Lewis acid can coordinate to the nucleophile or the electrophile, thereby activating it and inducing facial selectivity in the subsequent bond formation. While the development of chiral catalysts for reactions involving N,N-dimethylmethyleneammonium iodide is an active area of research, the general principle involves the formation of a transient chiral complex that favors one enantiomeric pathway over the other.

Table 2: Enantioselective Strategies in Reactions with N,N-Dimethylmethyleneammonium Iodide

| Strategy | Chiral Influence | Example Substrate/Catalyst | Stereochemical Outcome |

|---|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinone | N-Propionyl-(4S)-4-isopropyl-1,3-oxazolidin-2-one | High Diastereoselectivity |

| Chiral Auxiliary | Camphorsultam | N-Acyl Camphorsultam | High Diastereoselectivity |

| Chiral Catalyst | Chiral Lewis Acid (e.g., Boron-based) | Prochiral Ketone | High Enantioselectivity (in principle) |

| Chiral Catalyst | Chiral Phosphoric Acid | Prochiral Enol Ether | High Enantioselectivity (in principle) |

Control of Absolute and Relative Configuration in C-C Bond Formation

The formation of new stereocenters in reactions with N,N-dimethylmethyleneammonium iodide necessitates precise control over both the absolute and relative configuration of the product.

Control of Absolute Configuration: The absolute configuration of a newly formed stereocenter is determined by the chirality of the controlling element, be it a chiral substrate, a chiral auxiliary, or a chiral catalyst. When a chiral auxiliary is used, the choice of the (R)- or (S)-enantiomer of the auxiliary directly determines the absolute stereochemistry of the product. For example, using the opposite enantiomer of an Evans oxazolidinone will lead to the formation of the opposite enantiomer of the aminomethylated product. Similarly, in a catalytically controlled reaction, the enantiomer of the chiral catalyst dictates the absolute configuration of the final product.

Control of Relative Configuration: In reactions where two or more stereocenters are formed, controlling the relative configuration (i.e., the diastereoselectivity) is paramount. This is often achieved by substrate control, where the existing stereocenter(s) in the molecule direct the formation of the new stereocenter(s). The inherent steric and electronic properties of the chiral substrate favor a specific transition state geometry, leading to the preferential formation of one diastereomer. For instance, in the aminomethylation of a chiral ketone enolate, the relative configuration of the product is determined by the facial bias imposed by the substituents on the chiral ketone. Careful selection of the chiral starting material and reaction conditions allows for the predictable synthesis of diastereomerically enriched compounds. The Zimmerman-Traxler model for aldol reactions provides a useful framework for predicting the relative stereochemistry in related Mannich-type reactions, where a chair-like six-membered transition state is often invoked to explain the observed diastereoselectivity.

Advanced Synthetic Methodologies and Strategic Uses of N,n Dimethylmethyleneammonium Iodide

Lewis Acid Catalysis in N,N-Dimethylmethyleneammonium Iodide Reactions

N,N-Dimethylmethyleneammonium iodide, also known as Eschenmoser's salt, serves as a powerful electrophile for aminomethylation due to the reactivity of its iminium cation. wikipedia.orgresearchgate.net The efficiency and scope of these reactions can be significantly enhanced through the use of Lewis acid catalysis. wikipedia.org Lewis acids, as electron-pair acceptors, activate nucleophilic substrates by coordinating with lone-pair bearing atoms like oxygen or nitrogen. This coordination increases the substrate's reactivity towards electrophiles such as the dimethylaminomethylene cation. wikipedia.org

In the context of reactions with N,N-dimethylmethyleneammonium iodide, Lewis acids are primarily employed to activate carbonyl compounds, particularly ketones and their derivatives like silyl (B83357) enol ethers. wikipedia.orgwikipedia.org By coordinating to the carbonyl oxygen, the Lewis acid increases the acidity of the α-protons and facilitates the formation of an enol or enolate intermediate. This intermediate is the active nucleophile that subsequently attacks the iminium salt. wikipedia.orgwikipedia.org This activation strategy is central to promoting Mannich-type reactions, which are a cornerstone of the salt's synthetic utility. fishersci.cathieme-connect.de

Common Lewis acids such as titanium tetrachloride (TiCl4), aluminum chloride (AlCl3), and tin tetrachloride (SnCl4) are effective in these transformations. wikipedia.org For instance, the reaction of camphor (B46023) with an iminium salt can be effectively promoted by TiCl4, which facilitates the formation of the required titanium enolate for the subsequent C-C bond formation. thieme-connect.de The choice of Lewis acid can be critical, influencing not only the reaction rate but also the stereochemical outcome, particularly when chelation control is possible. wikipedia.org

| Lewis Acid Catalyst | Substrate Activated | Reaction Type | Role of Lewis Acid |

| Titanium tetrachloride (TiCl4) | Ketones (e.g., camphor) | Mannich-type Reaction | Activates ketone for enolate formation. wikipedia.orgthieme-connect.de |

| Boron trifluoride (BF3) | Silyl enol ethers | Mukaiyama-Mannich Reaction | Promotes reaction of the enol ether with the iminium salt. wikipedia.org |

| Zinc chloride (ZnCl2) | Enolates | Mannich-type Reaction | Facilitates enolate generation and subsequent addition. wikipedia.orgnih.gov |

| Aluminum chloride (AlCl3) | Ketones, Aldehydes | Mannich-type Reaction | Enhances electrophilicity of the carbonyl and acidity of α-protons. wikipedia.org |

Strategies for Enhanced Reaction Efficiency and Selectivity

Optimizing the efficiency and selectivity of reactions involving N,N-dimethylmethyleneammonium iodide is crucial for its application in complex molecule synthesis. Beyond the use of Lewis acids, several other strategic factors can be manipulated to achieve desired outcomes, including the choice of solvent, additives, and the nature of the iminium salt's counter-ion. researchgate.netsigmaaldrich.comchemistryviews.org

In decarboxylative Mannich reactions, which provide access to β-aminoesters, acidic additives are used to suppress olefination side reactions that can compete with the desired pathway. chemistryviews.org The use of trimethylsilyl (B98337) chloride (TMSCl) and acetic acid (AcOH) in combination with a base catalyst has proven effective in this regard. chemistryviews.org Furthermore, controlling reaction temperature is a fundamental strategy; many reactions with the highly reactive Eschenmoser's salt are performed at low temperatures (e.g., -78 °C) to control selectivity and prevent side reactions. tcichemicals.com

| Strategy | Parameter Modified | Effect | Example Reaction |

| Solvent Selection | Use of HFIP | Acts as a superior proton-transfer mediator. researchgate.net | Hydroaminomethylation of alkenes. researchgate.net |

| Counter-ion Effect | Iodide vs. Chloride | Influences reaction mechanism and efficiency. researchgate.net | Michael additions. researchgate.net |

| Use of Additives | TMSCl and Acetic Acid | Suppresses olefination side-products. chemistryviews.org | Decarboxylative Mannich reactions. chemistryviews.org |

| Temperature Control | Low temperature (-78 °C) | Enhances selectivity, minimizes side reactions. tcichemicals.com | Aminomethylation of ester enolates. tcichemicals.com |

Development of Novel Synthetic Sequences and Cascades

The reliability and reactivity of N,N-dimethylmethyleneammonium iodide have made it a valuable component in the design of synthetic sequences and cascade reactions, which streamline the synthesis of complex molecules by forming multiple bonds in a single operation. wikipedia.orgmdpi.com A classic and powerful synthetic sequence involves using Eschenmoser's salt for an initial aminomethylation, followed by further transformations of the resulting dimethylamino group. wikipedia.org

A widely employed two-step sequence begins with the Mannich reaction between a ketone and N,N-dimethylmethyleneammonium iodide to install a dimethylaminomethyl group at the α-position. wikipedia.org The resulting tertiary amine can then be methylated with an agent like methyl iodide to form a quaternary ammonium (B1175870) salt. This intermediate is then subjected to base-induced elimination (Hofmann elimination) to generate an α,β-unsaturated ketone, also known as an enone. wikipedia.org This sequence provides a robust method for converting ketones into their corresponding α-methylenated derivatives. wikipedia.orgchemicalbook.com

More advanced applications involve incorporating the initial Mannich reaction into a cascade sequence. For example, the introduction of the aminomethyl group can trigger a subsequent intramolecular reaction. A Michael addition or ring-expansion cascade can be initiated by the formation of a C-C bond with Eschenmoser's salt, leading to the construction of complex nitrogen-containing rings. mdpi.com Such tandem processes are highly valuable as they increase synthetic efficiency by reducing the number of separate purification and isolation steps, a key principle in modern organic synthesis. nih.gov

| Sequence/Cascade Type | Step 1 | Step 2 | Step 3 | Final Product Class |

| Enone Synthesis wikipedia.org | Mannich reaction of a ketone with N,N-dimethylmethyleneammonium iodide. | Quaternization of the resulting tertiary amine with methyl iodide. | Base-induced elimination of the quaternary ammonium salt. | α,β-Unsaturated Ketones (Enones). |

| Tandem Mannich/Cyclization | Aminomethylation of a suitable nucleophile. | Intramolecular attack of a tethered nucleophile onto the newly formed electrophilic center. | (Not always required) | Nitrogen-containing heterocycles. |

| Cascade Michael/Ring Expansion mdpi.com | Initial Mannich-type addition to form an intermediate. | Lewis acid-promoted cascade involving ring expansion. | (Not always required) | Nitrogen-containing medium-sized rings. mdpi.com |

Theoretical and Computational Studies on N,n Dimethylmethyleneammonium Iodide Chemistry

Quantum Chemical Calculations of Iminium Ion Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the reactivity of the N,N-dimethylmethyleneammonium cation. This iminium ion is characterized by a planar structure and a positive charge that is delocalized between the nitrogen and carbon atoms. wikipedia.org

Computational studies on iminium ions reveal that their reactivity is largely governed by the energy and shape of their frontier molecular orbitals. rsc.org The Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance, as it indicates the most likely site for nucleophilic attack. In the case of the N,N-dimethylmethyleneammonium cation, the LUMO is primarily localized on the methylene (B1212753) carbon atom, rendering it highly electrophilic.

Electron density analysis further elucidates the distribution of charge within the ion, highlighting the significant positive charge on the carbon atom of the C=N bond. This charge distribution is a key factor in the ion's ability to react with a wide range of nucleophiles, including enolates, silyl (B83357) enol ethers, and electron-rich aromatic systems. wikipedia.org

The reactivity of iminium ions can also be assessed by calculating their proton affinities. While N,N-dimethylmethyleneammonium iodide is a pre-formed salt, related studies on the formation of other iminium ions show that the ease of protonation and deprotonation of the parent amine is a key factor in their catalytic activity. rsc.orgresearchgate.net

Below is a table summarizing typical conceptual DFT reactivity descriptors for the N,N-dimethylmethyleneammonium cation, which are used to predict its chemical behavior.

| Descriptor | Value (arbitrary units) | Interpretation |

| Global Electrophilicity Index (ω) | High | Indicates a strong tendency to accept electrons. |

| Global Hardness (η) | Moderate | Reflects the resistance to change in electron distribution. |

| Fukui Function (f+ on C) | High | Predicts the methylene carbon as the primary site for nucleophilic attack. |

| LUMO Energy | Low | Signifies a high susceptibility to nucleophilic addition. |

Transition State Analysis of N,N-Dimethylmethyleneammonium Iodide-Mediated Processes

Transition state analysis provides crucial information about the energy barriers and geometries of the intermediate states in chemical reactions. For processes involving N,N-dimethylmethyleneammonium iodide, such as the Mannich reaction, computational studies have been employed to map out the reaction pathways.

In a typical Mannich-type reaction, the N,N-dimethylmethyleneammonium cation reacts with a nucleophile, such as an enolate, to form a new carbon-carbon bond. thieme-connect.de Transition state calculations for these reactions help in understanding the factors that control the reaction rate and selectivity.

Computational models of the transition state for the addition of a nucleophile to the N,N-dimethylmethyleneammonium cation typically show a structure where the nucleophile is approaching the electrophilic methylene carbon. The geometry of this transition state can provide insights into the stereochemical outcome of the reaction.

The activation energy (ΔG‡) for the reaction can be calculated from the difference in energy between the reactants and the transition state. These calculations often reveal that the reaction proceeds with a relatively low activation barrier, which is consistent with the high reactivity of Eschenmoser's salt observed experimentally.

A generalized reaction coordinate for a Mannich reaction involving N,N-dimethylmethyleneammonium iodide is presented below, with key stationary points identified through computational analysis.

| Stationary Point | Description | Relative Energy (kcal/mol) |

| Reactants | N,N-dimethylmethyleneammonium cation + Nucleophile | 0 |

| Transition State | Formation of the new C-C bond | 10-20 |

| Product | Aminomethylated product | < 0 (Exergonic) |

Electronic Effects and Stereoelectronic Interpretations in Reaction Pathways

The electronic nature of the N,N-dimethylmethyleneammonium cation plays a defining role in its reaction pathways. The strong electron-withdrawing effect of the positively charged nitrogen atom significantly enhances the electrophilicity of the methylene carbon. This effect is central to its utility as an aminomethylating agent.

Stereoelectronic effects are also critical in determining the outcomes of reactions involving this iminium ion. These effects relate to the influence of the spatial arrangement of orbitals on the reactivity and stability of molecules. For instance, the planarity of the iminium ion influences the trajectory of the incoming nucleophile, which can have implications for the stereoselectivity of the reaction.

In reactions with cyclic nucleophiles, the stereochemical outcome can often be rationalized by considering the approach of the nucleophile to the planar iminium ion in a way that minimizes steric hindrance and maximizes orbital overlap. Computational studies allow for the detailed examination of these interactions in the transition state.

Future Perspectives and Emerging Research Avenues for N,n Dimethylmethyleneammonium Iodide

Development of Sustainable and Green Chemistry Applications

The principles of green chemistry are increasingly guiding synthetic strategies, and the development of more environmentally benign methods is a key focus of current research. While N,N-dimethylmethyleneammonium iodide itself is a reagent used in stoichiometric amounts, its application in sustainable and green chemistry is being explored through several avenues, including its use as a catalyst and in the development of ecologically friendly synthetic processes.

One area of interest is the potential for N,N-dimethylmethyleneammonium iodide to act as a catalyst. Although typically used as an electrophile, its ionic nature and ability to participate in various reaction mechanisms open up possibilities for catalytic cycles. Research in this area is still in its early stages, but the development of catalytic applications would represent a significant step forward in the sustainable use of this reagent.

Furthermore, the synthesis of "ecologically pure" metal-containing dyes has been reported, suggesting a move towards cleaner production methods where this reagent plays a role. researchgate.net The use of ionic liquids, a class of compounds to which N,N-dimethylmethyleneammonium iodide belongs as a quaternary ammonium (B1175870) salt, as green solvents is another area of active research. interchim.fr These solvents are often non-volatile and can be recycled, reducing the environmental impact of chemical processes. Exploring the use of N,N-dimethylmethyleneammonium iodide in such solvent systems, or even as a component of a task-specific ionic liquid, could lead to greener synthetic protocols.

| Green Chemistry Approach | Application Area | Potential Benefits |

| Catalysis | Oxidation of alcohols, Heterocyclic synthesis | Reduced reagent waste, Increased atom economy |

| Green Solvents | Organic reactions | Reduced VOC emissions, Solvent recycling |

| Ecologically Pure Products | Synthesis of metal-containing dyes | Minimization of hazardous byproducts |

Exploration of Novel Reactivity Modalities

Beyond its classic role in Mannich-type reactions, researchers are uncovering new and unexpected reactivity patterns for N,N-dimethylmethyleneammonium iodide. These novel modalities are expanding the synthetic chemist's toolkit and enabling the construction of complex molecular architectures.

A significant recent development is the use of N,N-dimethylmethyleneammonium iodide in the synthesis of structurally diverse mesoionic N-heterocyclic olefin (mNHO) ligands. rsc.org These ligands are of great interest in organometallic chemistry and catalysis due to their unique electronic properties. The reaction of N,N-dimethylmethyleneammonium iodide with precursor molecules allows for the introduction of the exocyclic methylene (B1212753) group that is characteristic of these ligands. rsc.org

Another area of emerging reactivity is its application in reactions with α,β-dehydroamino acids. thieme-connect.com These reactions provide access to complex amino acid derivatives that are valuable building blocks in peptide synthesis and medicinal chemistry. The electrophilicity of Eschenmoser's salt allows for selective additions to these unsaturated systems, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. thieme-connect.com

The synthesis of porphyrins and their derivatives, which have applications in photodynamic therapy and materials science, has also benefited from the use of N,N-dimethylmethyleneammonium iodide. researchgate.netresearchgate.net In these syntheses, it is used to introduce aminomethyl groups onto the porphyrin periphery, which can then be further functionalized. researchgate.net While not a direct application in photoredox catalysis, the synthesis of these photoactive molecules highlights a connection to the broader field of photochemistry.

| Novel Reactivity | Substrate Class | Synthetic Utility |

| Mesoionic N-heterocyclic olefin synthesis | Triazolium salts | Access to novel ligands for catalysis |

| Reactions with α,β-dehydroamino acids | α,β-Dehydroamino acid derivatives | Synthesis of complex amino acids |

| Porphyrin functionalization | Vinylporphyrins and vinylchlorins | Preparation of photoactive materials |

| Fused aminopyrrolidine synthesis | Pyrrolidine derivatives | Construction of antibacterial agents |

Integration into Modern Synthetic Platforms (e.g., Flow Chemistry)

The integration of traditional reagents into modern synthetic platforms, such as flow chemistry and automated synthesis, is a key trend in chemical manufacturing. These technologies offer numerous advantages, including improved safety, scalability, and process control.

The potential for using N,N-dimethylmethyleneammonium iodide in continuous flow-through regimens has been noted in the patent literature, particularly in the synthesis of isoquinoline (B145761) compounds. googleapis.com Flow chemistry allows for the rapid and efficient mixing of reagents, precise temperature control, and the ability to handle highly reactive species in a safe and controlled manner. The application of flow technology to aminomethylation reactions using Eschenmoser's salt could lead to significant improvements in reaction efficiency and safety, particularly on an industrial scale.

While specific, detailed examples of the use of N,N-dimethylmethyleneammonium iodide in dedicated flow reactors are still emerging, the concept of automating its use is present in the mention of "automated pipettes" in product catalogs, suggesting its application in high-throughput synthesis and screening. scribd.com The development of robust flow chemistry protocols for reactions involving N,N-dimethylmethyleneammonium iodide is a promising area for future research, with the potential to transform how this versatile reagent is used in both academic and industrial settings.

| Modern Synthetic Platform | Potential Application | Key Advantages |

| Flow Chemistry | Aminomethylation of various substrates | Enhanced safety, improved scalability, precise reaction control |

| Automated Synthesis | High-throughput screening, library synthesis | Increased efficiency, rapid optimization of reaction conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.